Sophoranochromene vs. Maackiain, Sophoranone, and Sophoratonkin: 2-Fold Superior Anti-Inflammatory Potency in LPS-Stimulated RAW 264.7 Macrophages
In a single head-to-head study employing LPS-stimulated RAW 264.7 macrophages, sophoranochromene achieved an IC₅₀ of 13.6 µM for nitric oxide (NO) production inhibition, representing a 1.98-fold greater potency than maackiain (IC₅₀ = 27.0 µM), a 2.07-fold greater potency than sophoranone (IC₅₀ = 28.1 µM), and a 2.43-fold greater potency than sophoratonkin (IC₅₀ = 33.0 µM) [1]. All four compounds were isolated from the same Sophora tonkinensis root extract and tested under identical experimental conditions, ensuring that the observed differences reflect genuine pharmacodynamic variation rather than inter-laboratory or inter-assay variability [1]. This potency advantage is not marginal; a procurement substitution of sophoranochromene with sophoranone or maackiain would require approximately double the molar concentration to achieve equivalent NO inhibitory activity, with potential implications for off-target effects at higher dosing levels.
| Evidence Dimension | Nitric oxide (NO) production inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13.6 µM |
| Comparator Or Baseline | Maackiain: IC₅₀ = 27.0 µM; Sophoranone: IC₅₀ = 28.1 µM; Sophoratonkin: IC₅₀ = 33.0 µM |
| Quantified Difference | 1.98× more potent than maackiain; 2.07× more potent than sophoranone; 2.43× more potent than sophoratonkin |
| Conditions | LPS-induced NO production in RAW 264.7 murine macrophages; 24 h treatment; all compounds tested under identical assay conditions in the same study (Lee et al., 2015) |
Why This Matters
For researchers building concentration-response curves or screening libraries for anti-inflammatory hit compounds, selecting sophoranochromene over maackiain or sophoranone provides a ~2× potency advantage at the target engagement level, enabling use of lower molar concentrations to achieve the same degree of NO suppression.
- [1] Liang, J.-J.; Zhang, P.-P.; Zhang, W.; Song, D.; Wei, X.; Yin, X.; Zhou, Y.-Q.; Pu, X.; Zhou, Y. Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi. Molecules 2022, 27, 5562. Table 2, citing: Lee, J. W.; Lee, J. H.; Lee, C.; Jin, Q.; Lee, D.; Kim, Y.; Hong, J. T.; Lee, M. K.; Hwang, B. Y. Inhibitory Constituents of Sophora tonkinensis on Nitric Oxide Production in RAW 264.7 Macrophages. Bioorganic & Medicinal Chemistry Letters 2015, 25 (4), 960–962. View Source
